molecular formula C17H28 B1237164 5alpha-Gonane

5alpha-Gonane

Cat. No.: B1237164
M. Wt: 232.4 g/mol
InChI Key: UACIBCPNAKBWHX-YTLBIWTGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Core Structure 5alpha-Gonane is the parent hydrocarbon of the steroid family, forming the essential tetracyclic (four-ring) core structure—comprising three cyclohexane rings and one cyclopentane ring—from which all steroids are derived . This completely saturated nucleus, specifically the 5alpha stereoisomer, serves as the foundational scaffold for understanding steroid structure, biosynthesis, and function. As such, it is an invaluable compound for foundational chemical and biochemical research. Research Applications and Value this compound is a critical reference standard and starting material in steroid chemistry and pharmacology. Its primary research value lies in: • Structural Studies: Serving as a model compound for investigating the stereochemistry and physical properties of the steroid nucleus. • Biosynthetic Pathways: Acting as a conceptual framework for studying the enzymatic modification of steroids, including the activity of 5α-reductase enzymes, which reduce double bonds in steroid precursors to create 5alpha-reduced metabolites like dihydrotestosterone (DHT) . • Structure-Activity Relationships (SAR): Providing the basic framework upon which functional groups are added to develop and study novel steroid-based compounds, helping researchers understand how specific modifications alter biological activity. Handling, Safety, and Regulatory Information Researchers should consult the safety data sheet (SDS) for proper handling, storage, and disposal information. This product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for utilization in laboratory research procedures and are not intended for the diagnostic or treatment management of patients, nor for any other human or veterinary diagnostic, therapeutic, or prophylactic use . This product is not a drug and has not been approved by the FDA or any other regulatory agency for clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H28

Molecular Weight

232.4 g/mol

IUPAC Name

(5R,8S,9R,10S,13S,14R)-2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17-hexadecahydro-1H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C17H28/c1-2-6-14-12(4-1)8-10-17-15-7-3-5-13(15)9-11-16(14)17/h12-17H,1-11H2/t12-,13+,14+,15-,16-,17+/m1/s1

InChI Key

UACIBCPNAKBWHX-YTLBIWTGSA-N

SMILES

C1CCC2C(C1)CCC3C2CCC4C3CCC4

Isomeric SMILES

C1CC[C@H]2[C@H](C1)CC[C@@H]3[C@@H]2CC[C@H]4[C@H]3CCC4

Canonical SMILES

C1CCC2C(C1)CCC3C2CCC4C3CCC4

Origin of Product

United States

Biosynthetic and Biotransformational Research on the Gonane Scaffold

Theoretical Frameworks for Steroid Biosynthesis Originating from Tetracyclic Systems

The biosynthesis of steroids is a complex process that begins with the cyclization of the linear triterpenoid (B12794562) squalene (B77637). gerli.comsymeres.com In 1934, a theoretical framework was proposed for the direct cyclization of squalene to form the tetracyclic steroid structure. gerli.com This foundational concept has been refined over time, with the understanding that in animals and fungi, squalene is first converted to lanosterol, while in plants, it is converted to cycloartenol. symeres.com These molecules, which already contain the four-ring system, then undergo a series of enzymatic modifications to produce the diverse array of steroids found in nature. symeres.com

The theoretical importance of the gonane (B1236691) nucleus extends to the systematic nomenclature and numbering of steroid molecules, providing a universal framework for classifying and identifying the thousands of known natural and synthetic steroids. wikipedia.orgbritannica.com The basic gonane skeleton is elaborated upon in nature through the addition of methyl groups and an alkyl side chain at specific positions to create parent structures for different classes of steroids, such as estrane (B1239764) (C18), androstane (B1237026) (C19), and pregnane (B1235032) (C21). wikipedia.orgnih.gov

Enzymatic Transformations of the Gonane Skeleton and Precursors

The structural diversification of the gonane scaffold is achieved through a wide range of enzymatic transformations. These reactions are often highly regio- and stereospecific, allowing for precise modifications that would be challenging to achieve through traditional chemical synthesis. frontiersin.org Microbial biotransformation, in particular, has become a cornerstone of the steroid pharmaceutical industry, enabling the production of key intermediates and active pharmaceutical ingredients (APIs). frontiersin.orgnih.gov

A variety of enzymatic reactions are employed to modify the gonane skeleton and its derivatives. These include:

Hydroxylation: The introduction of hydroxyl (-OH) groups at specific carbon atoms is a common and crucial modification. This is often catalyzed by cytochrome P450 monooxygenases (CYP450s). researchgate.net For example, CYP106A2 is known to hydroxylate various steroid substrates. researchgate.net The position of hydroxylation dramatically influences the biological activity of the resulting steroid. For instance, an 11β-hydroxyl group is essential for the anti-inflammatory activity of corticosteroids. researchfloor.org

Dehydrogenation: The formation of carbon-carbon double bonds is another key transformation. 3-Ketosteroid-Δ1-dehydrogenase (KstD) is an enzyme that introduces a double bond at the C1-C2 position of the A ring. frontiersin.org

Oxidation and Reduction: The interconversion of hydroxyl groups and keto groups is catalyzed by hydroxysteroid dehydrogenases (HSDs). For example, 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyzes the oxidation of a 17β-hydroxyl group to a ketone and the reverse reduction reaction. frontiersin.orgresearchfloor.org

Side-Chain Cleavage: The removal of the side chain at C17 is a critical step in the production of androgen and estrogen precursors from sterols like cholesterol. frontiersin.org

Microorganisms, particularly those from the genus Mycobacterium, are widely used to perform these transformations on an industrial scale. frontiersin.org They can convert phytosterols (B1254722), which are abundant plant-derived sterols, into valuable C19 steroid intermediates like androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD). frontiersin.org These intermediates can then be further modified chemically or enzymatically to produce a wide range of steroid drugs. frontiersin.orgresearchgate.net

Below is a table summarizing some key enzymatic transformations of gonane-derived precursors:

PrecursorEnzyme/Enzyme ClassTransformationProduct(s)
Progesterone11α-hydroxylaseHydroxylation11α-hydroxyprogesterone researchgate.net
Androst-4-ene-3,17-dione (AD)3-Ketosteroid-Δ1-dehydrogenase (KstD)DehydrogenationAndrost-1,4-diene-3,17-dione (ADD) frontiersin.org
Androst-4-ene-3,17-dione (AD)3-Ketosteroid-9α-hydroxylase (Ksh)Hydroxylation9α-hydroxyandrost-4-ene-3,17-dione (9-OH-AD) frontiersin.org
Dehydroepiandrosterone (DHEA)CYP450 MonooxygenaseHydroxylation7α/β-hydroxy-DHEA researchgate.net
Estradiol17β-hydroxysteroid dehydrogenase (17β-HSD)OxidationEstrone nih.gov

Isolation and Characterization of Gonane-Derived Structures from Natural Biological Systems

Gonane-derived structures, in the form of steroids, are ubiquitous in nature, being found in animals, plants, and fungi. gerli.comsymeres.com The isolation of these compounds from their natural sources is often a challenging task due to their presence in trace amounts and within complex mixtures of other lipids. britannica.combritannica.com

The general procedure for isolating steroids involves several key steps:

Extraction: The source material is typically treated with an organic solvent, such as ethanol, to dehydrate the tissue and dissolve the steroids. britannica.com

Saponification: This step involves treating the extract with a strong base to hydrolyze fatty acid esters, which allows for the separation of the non-saponifiable sterols. britannica.com However, for steroids that are sensitive to harsh alkaline conditions, neutral extraction methods are preferred. britannica.com

Purification: A combination of techniques is used to purify the isolated steroids. Column chromatography and preparative thin-layer chromatography are commonly employed to separate compounds based on their polarity. ukm.my Repeated crystallization is often used for the final purification of abundant steroids. britannica.com

The characterization of the purified compounds relies on a suite of spectroscopic techniques. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are indispensable for elucidating the precise molecular structure, including the stereochemistry, of the isolated steroid. britannica.com

While the fundamental gonane structure is not typically isolated itself, its derivatives are found in a vast array of forms. For example, ecdysone, an insect molting hormone, was isolated from silkworm pupae, requiring the processing of 500 kg of material to yield just 25 mg of the pure steroid. britannica.combritannica.com Synthetic progestins belonging to the gonane family, such as levonorgestrel (B1675169) and desogestrel, have been developed for pharmaceutical use. nih.govnih.gov These synthetic derivatives highlight the ongoing importance of the gonane scaffold in drug design and development. nih.gov

The table below provides examples of naturally occurring or synthetically derived compounds based on the gonane scaffold.

Compound ClassExampleNatural Source/Origin
SterolsCholesterolAnimals symeres.com
SterolsStigmasterolPlants wikipedia.org
Steroid HormonesProgesteroneAnimals glowm.com
Steroid HormonesTestosterone (B1683101)Animals glowm.com
EcdysteroidsEcdysoneInsects britannica.com
Synthetic ProgestinsLevonorgestrelSynthetic nih.gov
Synthetic ProgestinsDesogestrelSynthetic nih.gov

Advanced Synthetic Methodologies for 5alpha Gonane and Its Analogs

Total Synthesis Strategies for the Perhydrocyclopenta[a]phenanthrene Skeleton

The de novo construction of the steroidal nucleus presents a formidable challenge to synthetic chemists, demanding precise control over multiple stereocenters and the sequential assembly of the four-ring system.

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules like 5alpha-gonane. bham.ac.uklibretexts.org This process involves mentally deconstructing the target molecule into simpler, readily available starting materials by breaking key chemical bonds. For the perhydrocyclopenta[a]phenanthrene skeleton, strategic disconnections often focus on the bonds that form the ring junctions, aiming to simplify the polycyclic system into more manageable monocyclic or bicyclic precursors. nih.gov

Common retrosynthetic strategies for the gonane (B1236691) core often involve disconnections that lead to precursors amenable to powerful ring-forming reactions. For instance, a disconnection of the B-ring can lead to a C/D-ring fragment and an A-ring precursor, which can then be joined through annulation reactions. Another common approach is to disconnect the D-ring, which can be constructed onto a pre-existing ABC-tricyclic system. The choice of disconnection is often guided by the desired stereochemistry and the availability of efficient and stereoselective methods for bond formation. bham.ac.uk

Key Synthetic Transformations and Catalytic Approaches

The forward synthesis of the this compound skeleton relies on a toolbox of powerful chemical reactions for carbon-carbon bond formation and ring construction. Among the most pivotal are the Diels-Alder reaction and the Robinson annulation.

The Diels-Alder reaction , a [4+2] cycloaddition, is a highly effective method for constructing the six-membered B-ring of the steroid nucleus. This reaction typically involves the cycloaddition of a diene, representing the A-ring precursor, to a dienophile, which forms part of the C/D-ring system. The inherent stereospecificity of the Diels-Alder reaction allows for excellent control over the stereochemistry of the newly formed ring. nih.gov

The Robinson annulation is another cornerstone of steroid synthesis, providing a robust method for the formation of a six-membered ring. This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. It has been widely employed in the construction of the B- and C-rings of the steroid skeleton. nih.gov

Modern steroid synthesis heavily relies on catalytic approaches to enhance efficiency, selectivity, and sustainability. Transition metal catalysis, particularly with palladium, has enabled novel cyclization strategies. For example, palladium-catalyzed asymmetric intramolecular dearomatizative cyclizations have been developed for the construction of chiral phenanthrenone-derived tricyclic cores, which are key intermediates in steroid synthesis. nih.gov Metallacycle-mediated annulative cross-couplings have also emerged as a powerful tool for the early construction of the C/D ring system. nih.gov

Semi-Synthetic and Derivatization Approaches from Pre-existing Steroid Cores

Given the abundance and relatively low cost of certain naturally occurring steroids, semi-synthetic approaches that modify these existing frameworks are often more practical for accessing a wide range of this compound analogs. These methods leverage the inherent stereochemistry of the starting material, significantly reducing the synthetic effort required to obtain complex derivatives.

A common strategy involves the hydrogenation of the double bond in readily available steroid precursors. For instance, the reduction of a gon-4-ene derivative can yield the corresponding this compound. google.com This hydrogenation can be achieved using various catalytic systems, and the stereochemical outcome at the C5 position can often be controlled by the choice of catalyst and reaction conditions.

Derivatization of functional groups on the steroid nucleus provides another avenue for creating diverse analogs. For example, the hydroxyl and ketone groups present in many natural steroids can be chemically modified to introduce new functionalities or to alter the biological activity of the parent molecule. These modifications can include esterification, etherification, oxidation, and reduction, among others. The development of selective derivatization methods is crucial for achieving the desired transformations without affecting other sensitive functional groups within the molecule.

Stereoselective and Enantioselective Control in Gonane Synthesis

The biological activity of steroids is exquisitely dependent on their three-dimensional structure. Therefore, controlling the stereochemistry at the multiple chiral centers of the gonane nucleus is of paramount importance in any synthetic endeavor. For the this compound skeleton, key stereocenters are located at the ring junctions (C5, C8, C9, C10, C13, and C14).

In total synthesis, stereoselective and enantioselective control is often achieved through the use of chiral catalysts, chiral auxiliaries, or by employing stereospecific reactions. Asymmetric catalysis has emerged as a particularly powerful tool. For instance, chiral bis(oxazoline) copper(II) complexes have been used to catalyze enantioselective and diastereoselective Michael reactions, which can establish vicinal quaternary and tertiary stereocenters with high precision. nih.gov The choice of cyclization conditions is also critical for establishing the desired stereochemistry at the C/D ring junction. nih.gov

The chiral pool , which utilizes readily available chiral starting materials from nature, provides another effective strategy for enantioselective synthesis. By starting with a molecule that already possesses the desired stereochemistry at one or more centers, the stereochemical challenge of the synthesis can be significantly simplified.

Biocatalytic Applications in Steroid Synthesis Relevant to the Gonane Nucleus

The use of enzymes as catalysts in organic synthesis, known as biocatalysis , offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduced environmental footprint. In the context of steroid synthesis, biocatalysis has proven to be a valuable tool for performing specific and often challenging transformations.

Hydroxysteroid dehydrogenases (HSDHs) are a class of enzymes that catalyze the reversible oxidation and reduction of hydroxyl and keto groups at specific positions on the steroid nucleus. These enzymes are crucial in the biosynthesis and metabolism of steroid hormones. researchgate.net In synthetic applications, HSDHs can be used for the highly selective hydrogenation of keto groups to produce specific stereoisomers of hydroxylated steroids. For example, ketoreductases (a type of HSDH) can be employed for the stereoselective reduction of a ketone at the C3 position to yield either the 3-alpha or 3-beta alcohol, depending on the enzyme used. nih.gov

Biocatalytic hydrogenation of enones is another important application in steroid synthesis. Enzymes such as 5-alpha-reductase can catalyze the stereoselective reduction of the double bond in the A-ring of steroids like testosterone (B1683101) to produce the corresponding 5alpha-dihydrotestosterone. nih.gov This enzymatic reduction provides a direct and highly selective route to the this compound skeleton.

Furthermore, enzymatic cascade reactions , where multiple enzymatic transformations are carried out in a single pot, are being developed to streamline synthetic processes. These cascades can mimic the efficiency of biosynthetic pathways and allow for the construction of complex steroid derivatives from simple precursors in a highly efficient manner.

Spectroscopic and Computational Elucidation of 5alpha Gonane Structures and Conformations

Methodological Applications of Spectroscopic Techniques for Structural Analysis of Gonane (B1236691) Derivatives

A suite of spectroscopic techniques provides the experimental foundation for elucidating the structure of gonane derivatives. These methods offer detailed insights into the connectivity, stereochemistry, and electronic environment of the atoms within the steroid nucleus.

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods for Steroid Scaffolds

Two-dimensional (2D) NMR techniques are routinely employed to overcome the limitations of 1D spectra. mdpi.com Correlation Spectroscopy (COSY) experiments establish proton-proton coupling networks, allowing for the tracing of covalent bonds through the ring system. mdpi.com Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, enabling the unambiguous assignment of both ¹H and ¹³C resonances. mdpi.com

The Nuclear Overhauser Effect (NOE), observed in NOESY experiments, provides through-space distance information between protons, which is critical for determining the stereochemistry of the ring junctions and the orientation of substituents. researchgate.net For instance, the observation of an NOE between a proton at a ring junction and a methyl group can definitively establish their relative stereochemistry.

NMR Technique Application in Gonane Derivative Analysis Key Information Obtained
¹H NMRProvides information on the proton environment.Chemical shifts, coupling constants (J-values).
¹³C NMRCharacterizes the carbon skeleton.Chemical shifts of individual carbon atoms.
COSYEstablishes H-H connectivity.Proton-proton coupling networks.
HSQCCorrelates protons to directly attached carbons.One-bond C-H connectivity.
HMBCCorrelates protons to carbons over 2-3 bonds.Long-range C-H connectivity, aids in assigning quaternary carbons.
NOESYDetects through-space proton-proton interactions.Stereochemistry, conformation, inter-proton distances.

Mass Spectrometry (MS) Techniques in Gonane Research

Mass spectrometry (MS) is a powerful analytical technique used for the determination of the molecular weight and structural elucidation of gonane derivatives. tohoku.ac.jpresearchgate.net When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the analysis of complex mixtures of steroids. researchgate.netjcrpe.org

In GC-MS, the volatile steroid derivatives are ionized, typically by electron ionization (EI), which leads to the formation of a molecular ion and characteristic fragment ions. researchgate.net The fragmentation pattern provides a fingerprint that can be used to identify the compound and deduce its structure. For saturated hydrocarbon skeletons like 5alpha-gonane, fragmentation often involves the cleavage of C-C bonds within the ring system.

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the analysis of less volatile or thermally labile steroid derivatives. mdpi.comnih.gov Electrospray ionization (ESI) is a common soft ionization technique that produces protonated or sodiated molecules with minimal fragmentation, allowing for accurate molecular weight determination. nih.gov In tandem MS, a specific precursor ion is selected and fragmented to produce a product ion spectrum, which is highly specific to the compound's structure. mdpi.com

Computational Chemistry and Molecular Modeling Studies of this compound

Computational methods have become indispensable for gaining a deeper understanding of the structural and electronic properties of this compound and its derivatives at an atomic level. amazon.commdpi.com

Quantum Mechanical (QM) Calculations of Electronic Properties and Reactivity

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a powerful means to investigate the electronic structure, molecular properties, and reactivity of molecules. austinpublishinggroup.comuzh.ch These methods solve the Schrödinger equation for a given molecular system, yielding detailed information about electron distribution and orbital energies. austinpublishinggroup.com

For this compound derivatives, QM calculations can be used to:

Optimize Molecular Geometries: Determine the lowest energy conformation of the molecule.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and IR vibrational frequencies to aid in the interpretation of experimental spectra. researchgate.net

Analyze Electronic Properties: Determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity. jmaterenvironsci.com The HOMO-LUMO gap can provide insights into the kinetic stability of the molecule.

Map Electrostatic Potential: Visualize the charge distribution on the molecular surface, identifying regions that are electron-rich or electron-poor, which is important for understanding intermolecular interactions. researchgate.net

QM Method Application Information Gained
Density Functional Theory (DFT)Geometry optimization, electronic structure analysis.Accurate geometries, HOMO/LUMO energies, electrostatic potential. austinpublishinggroup.com
Ab initio (e.g., Hartree-Fock)Fundamental electronic structure calculations.Wavefunctions, orbital energies. austinpublishinggroup.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Analysis

For larger systems or to explore the dynamic behavior of molecules over time, molecular mechanics (MM) and molecular dynamics (MD) simulations are employed. scielo.brcompchems.com

Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. compchems.com A force field, which is a set of parameters that define the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions, is used to calculate the energy of different conformations. scielo.brcompchems.com MM is computationally less expensive than QM, making it suitable for conformational searches of flexible molecules. acs.org

Molecular Dynamics (MD): MD simulations use the forces calculated from a force field to simulate the motion of atoms over time by solving Newton's equations of motion. mdpi.comnih.gov This provides a dynamic picture of the molecule, revealing how it flexes, bends, and changes conformation. nih.govnih.gov For this compound and its derivatives, MD simulations can:

Explore Conformational Space: Identify the accessible conformations and the transitions between them. nih.gov

Study the Influence of Environment: Simulate the behavior of the molecule in different solvents or in the presence of a binding partner. nih.gov

Calculate Thermodynamic Properties: Estimate properties such as free energies of different conformations.

The combination of these spectroscopic and computational techniques provides a comprehensive and detailed understanding of the structure, conformation, and electronic properties of the this compound scaffold, which is fundamental to deciphering the biological function of its numerous derivatives.

Theoretical Approaches to Understanding Molecular Interactions Involving the Gonane Core

The rigid tetracyclic structure of the 5α-gonane nucleus serves as a fundamental scaffold for a vast array of biologically active steroids. nih.govnih.gov Understanding the subtle interplay of forces that govern the interaction of this core with its biological targets is paramount for drug design and molecular biology. Theoretical and computational chemistry provide powerful tools to dissect these interactions at an atomic level, offering insights that are often inaccessible through experimental methods alone. nih.gov These approaches allow for the detailed characterization of non-covalent interactions, conformational dynamics, and the electronic effects of substituents, which collectively determine the biological activity of gonane-based molecules.

Density Functional Theory (DFT) in Elucidating Electronic Structure

Density Functional Theory (DFT) has become a cornerstone for investigating the electronic properties of molecules built upon the gonane framework. nih.govplos.org By calculating the electron density, DFT can accurately predict a variety of molecular properties, including geometric parameters, vibrational frequencies, and the energies of molecular orbitals. espublisher.com This is crucial for understanding how the distribution of electrons within the 5α-gonane core and its substituents influences interactions with biological receptors.

One key application of DFT is the calculation of core electron binding energies (CEBEs). researchgate.net Studies on C3-substituted gonanes have utilized DFT to investigate the long-range effects of electron-withdrawing or electron-donating groups. researchgate.netresearchgate.net For instance, research has shown that the electronic effect of a substituent at the C3 position can be transmitted through the saturated sigma-bond network to carbon atoms in the distant D-ring. researchgate.net This long-range influence is a critical factor in how the steroid nucleus communicates with its receptor, and DFT provides a quantitative measure of this effect.

Furthermore, DFT calculations are instrumental in optimizing the geometries of gonane derivatives before performing more computationally expensive simulations, such as molecular docking or molecular dynamics. nih.govmdpi.com Accurate initial structures are essential for the reliability of subsequent interaction studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of the electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of the conformational landscape of the 5α-gonane core and its derivatives. nhr4ces.dedovepress.com Steroid hormones are not rigid entities; they possess a degree of flexibility that is crucial for their function. The fused ring system of gonane can adopt various conformations, and the orientation of substituents can change, all of which can impact receptor binding and activation.

MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a trajectory that reveals the molecule's dynamic behavior. nih.gov These simulations can identify the most stable conformations of a gonane derivative in different environments, such as in solution or within the binding pocket of a protein. researchgate.net For example, MD studies can elucidate how interactions with specific amino acid residues in a receptor can stabilize a particular conformation of the steroid, thereby facilitating a biological response. mdpi.com

Comprehensive MD simulations have been employed to study the stability of ligand-receptor complexes involving steroid-like molecules. nih.govplos.org By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess the stability of the binding pose and the flexibility of different parts of the molecule within the active site. plos.orgdovepress.com

Integrated Computational Approaches: Docking and Free Energy Calculations

To gain a comprehensive understanding of the molecular interactions of gonane-based compounds, researchers often employ a multi-faceted computational approach that combines molecular docking with more rigorous free energy calculations. mdpi.com Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov For gonane derivatives, docking studies can predict how the steroid nucleus and its functional groups fit into the binding pocket of a nuclear receptor, for instance. nih.gov

Following docking, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to estimate the binding free energy of the ligand-receptor complex. dovepress.commdpi.com These calculations provide a more quantitative assessment of the binding affinity by considering enthalpic and entropic contributions to the binding process. Per-residue energy decomposition analysis within the MM/GBSA framework can pinpoint the key amino acid residues that contribute most significantly to the stabilization of the gonane core within the receptor's binding site. mdpi.com This level of detail is invaluable for the rational design of new steroid-based drugs with improved affinity and selectivity.

Future Directions and Emerging Research Avenues for 5alpha Gonane Chemistry

Innovations in Green Chemistry and Sustainable Synthesis of Gonane (B1236691) Derivatives

The synthesis of steroids, including derivatives of the 5alpha-gonane core, has traditionally relied on multi-step chemical processes that are often time-consuming and generate significant hazardous waste. acs.org The principles of green chemistry, which emphasize waste prevention, energy efficiency, and the use of renewable resources, are now guiding innovations in this area. researchgate.netscispace.comnih.gov

A primary focus of green chemistry in steroid synthesis is the use of biocatalysis and microbial transformations. acs.orgresearch.csiro.au These methods leverage the high regio- and stereoselectivity of enzymes to perform specific chemical modifications on the gonane skeleton that are challenging to achieve through conventional chemistry. frontiersin.orgoup.com Microorganisms like fungi and bacteria are capable of carrying out complex reactions such as hydroxylations at specific, non-activated carbon atoms of the gonane core. frontiersin.orgfudutsinma.edu.ng For instance, engineered microbial strains can be used as "cell factories" to produce key steroid intermediates from renewable feedstocks like phytosterols (B1254722), thereby reducing reliance on traditional, often less environmentally friendly, starting materials. research.csiro.aufudutsinma.edu.ng

Recent advancements include the development of more robust and efficient biocatalysts through enzyme engineering. oup.com For example, researchers are identifying and modifying key enzymes, such as cytochrome P450 monooxygenases, to enhance their catalytic efficiency and substrate specificity for steroid synthesis. mdpi.com This allows for the production of a wider range of gonane derivatives with desired functionalities.

Furthermore, innovations in reaction conditions contribute to the sustainability of gonane synthesis. The use of alternative energy sources like microwave irradiation can significantly shorten reaction times and improve yields. acs.org Flash vacuum pyrolysis (FVP) represents another environmentally friendly technique for synthesizing monomeric steroids. bohrium.com The replacement of hazardous organic solvents with greener alternatives is another key aspect of sustainable steroid chemistry. nih.gov

The table below summarizes some of the green chemistry approaches being explored for the synthesis of steroid derivatives.

Green Chemistry ApproachDescriptionKey Advantages
Biocatalysis Use of isolated enzymes or whole-cell microorganisms (e.g., fungi, bacteria) to perform specific chemical transformations on the steroid nucleus. research.csiro.aufrontiersin.orgHigh regio- and stereoselectivity, mild reaction conditions, reduced byproducts. frontiersin.orgoup.com
Microbial Transformation Utilization of microbial strains to convert renewable feedstocks like phytosterols into valuable steroid intermediates. research.csiro.aufudutsinma.edu.ngUse of sustainable raw materials, potential for single-step multi-reaction processes. research.csiro.au
Microwave-Assisted Synthesis Application of microwave energy to accelerate chemical reactions in steroid synthesis. acs.orgReduced reaction times, increased yields, potential to avoid harsh catalysts. acs.org
Flash Vacuum Pyrolysis (FVP) A method for synthesizing monomeric steroids from oxalate (B1200264) dimers under high vacuum and temperature. bohrium.comEnvironmentally friendly method for specific organic reactions. bohrium.com

Advanced Computational Approaches for Predicting Chemical Behavior of Gonane Analogs

Computational chemistry and molecular modeling are becoming indispensable tools in the study and development of this compound analogs. nih.govbiorxiv.orgresearchgate.net These in silico methods offer a rapid and cost-effective way to predict the physicochemical properties, biological activities, and potential toxicities of novel steroid structures before their actual synthesis. nih.govexplorationpub.comillinois.edu

Quantum mechanics (QM) calculations are employed to determine the three-dimensional structures and electronic properties of gonane derivatives with high accuracy. acs.orgresearch.csiro.aubohrium.com By modeling the geometry of these molecules, researchers can gain insights into their stability and reactivity. oup.combohrium.com For instance, QM methods can predict bond lengths, bond angles, and torsion angles, which are crucial for understanding how a steroid molecule will interact with biological targets like receptors. bohrium.com

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of gonane analogs and their interactions with biological macromolecules over time. scispace.comanu.edu.au These simulations can reveal how a steroid ligand binds to a receptor, the stability of the resulting complex, and the conformational changes that occur during this process. anu.edu.au This information is vital for designing new drugs with improved affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of gonane analogs with their biological activity or physical properties. oup.commpg.de By analyzing a series of known compounds, these models can identify key structural features that are important for a desired effect. mpg.de This allows for the virtual screening of large libraries of potential drug candidates and the prioritization of the most promising ones for synthesis and testing. biorxiv.org For example, 3D-QSAR models can provide a three-dimensional representation of the structural requirements for a ligand to bind effectively to a target. anu.edu.au

The integration of these computational approaches provides a powerful platform for the rational design of novel this compound derivatives with tailored properties.

Computational MethodApplication in Gonane ChemistryInformation Gained
Quantum Mechanics (QM) Calculation of molecular geometry and electronic properties. acs.orgresearch.csiro.auOptimized 3D structure, bond lengths, bond angles, electronic distribution. bohrium.com
Molecular Dynamics (MD) Simulation of the movement and interaction of gonane analogs with biological targets. scispace.comanu.edu.auBinding modes, complex stability, conformational changes. anu.edu.au
QSAR/QSPR Correlation of chemical structure with biological activity or physicochemical properties. oup.commpg.deIdentification of key structural features for activity, prediction of properties for new analogs. mpg.de
Molecular Docking Prediction of the preferred orientation of a gonane analog when bound to a receptor. nih.govanu.edu.auBinding affinity, intermolecular interactions. anu.edu.au

Interdisciplinary Research at the Interface of Synthetic Biology and Gonane Biosynthesis

The convergence of synthetic biology, metabolic engineering, and steroid chemistry is opening up new frontiers for the production of this compound and its derivatives. illinois.edutmrjournals.com This interdisciplinary approach aims to engineer biological systems, such as microorganisms, for the de novo biosynthesis of complex steroids from simple carbon sources. frontiersin.orgbiorxiv.org

Synthetic biology provides the tools to design and construct novel biosynthetic pathways in microbial chassis like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli). nih.govfudutsinma.edu.ngnih.gov Researchers are harnessing these tools to introduce and optimize the expression of genes encoding the necessary enzymes for steroid synthesis. nih.govresearchgate.net This includes enzymes from various organisms that can collectively build the gonane core and subsequently modify it to produce a desired steroid. frontiersin.org

Metabolic engineering strategies are crucial for optimizing the production of gonane-based compounds in these engineered microbes. fudutsinma.edu.ngnih.gov This involves redirecting the host cell's metabolism to increase the supply of precursor molecules for the steroid pathway and eliminating competing metabolic pathways that drain these precursors. nih.gov For example, the overexpression of rate-limiting enzymes in the biosynthetic pathway can significantly enhance the yield of the target steroid. nih.gov

A key area of research is the de novo biosynthesis of the steroid core itself. frontiersin.orgbiorxiv.org This involves engineering a microorganism to produce lanosterol, the precursor to all steroids, from a simple sugar like glucose. From lanosterol, further enzymatic steps can be introduced to generate the gonane skeleton and a variety of functionalized derivatives. This approach offers a potentially more sustainable and versatile alternative to traditional semi-synthetic methods that rely on sterol precursors from plant or animal sources. mdpi.com

The collaboration between synthetic chemists, biologists, and engineers is essential for the success of these endeavors. acs.orgbohrium.com Chemists can design novel steroid targets, biologists can identify and engineer the necessary enzymes and metabolic pathways, and engineers can develop and scale up the fermentation and bioprocessing technologies required for industrial production. acs.org This interdisciplinary synergy holds the promise of creating efficient and sustainable platforms for the production of a vast array of both known and novel gonane-based molecules for pharmaceutical and other applications.

Interdisciplinary FieldContribution to Gonane BiosynthesisExample Application
Synthetic Biology Design and construction of novel biosynthetic pathways in microorganisms. illinois.edutmrjournals.comIntroducing genes from different organisms into yeast to create a pathway for producing a specific steroid. frontiersin.orgnih.gov
Metabolic Engineering Optimization of microbial metabolism to enhance steroid production. fudutsinma.edu.ngnih.govOverexpressing rate-limiting enzymes and blocking competing pathways to increase precursor supply. nih.gov
Enzyme Engineering Modification of enzymes to improve their activity, specificity, and stability for steroid synthesis.Altering a cytochrome P450 enzyme to hydroxylate a specific position on the gonane ring.
Bioprocess Engineering Development and optimization of fermentation and purification processes for steroid production.Designing a bioreactor system for the large-scale culture of engineered microorganisms. acs.org

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of 5alpha-Gonane, and how can reproducibility be validated?

  • Methodological Answer :

  • Follow detailed synthesis protocols using intermediates like 3-keto-Δ4,9(11)-gonatriene, with purification via column chromatography and crystallization .
  • Validate purity using orthogonal techniques: HPLC (≥98% purity), NMR (confirm stereochemistry at C5 and C10), and mass spectrometry (exact mass verification). Include chromatograms and spectral data in supplementary materials for peer validation .
  • Data Table :
ParameterMethodAcceptance Criteria
PurityHPLC≥98% peak area
IdentityNMRδ 5.35 (H-4), δ 0.68 (H-18)

Q. What are the standard in vitro assays for evaluating this compound’s steroidogenic activity?

  • Methodological Answer :

  • Use enzyme inhibition assays (e.g., 5α-reductase) with isotopic tracers (³H-testosterone) and LC-MS quantification of metabolites .
  • Include negative controls (vehicle-only) and positive controls (finasteride) to validate assay sensitivity. Report IC₅₀ values with confidence intervals (e.g., 95% CI) .

Q. How should researchers address variability in this compound’s pharmacokinetic data across species?

  • Methodological Answer :

  • Conduct interspecies comparative studies using standardized dosing (mg/kg) and sampling intervals. Apply allometric scaling to adjust for metabolic differences .
  • Use mixed-effects modeling to account for intra-species variability, reporting coefficients of variation (CV) for key parameters (e.g., AUC, Cₘₐₓ) .

Advanced Research Questions

Q. How can contradictory data on this compound’s androgen receptor (AR) binding affinity be resolved?

  • Methodological Answer :

  • Perform orthogonal assays: competitive binding assays (³H-DHT displacement) vs. transcriptional activation (luciferase reporter in AR+ cell lines) .
  • Analyze discrepancies using Bland-Altman plots to assess systematic bias. Cross-validate with molecular docking studies (PDB: 2AMB) to identify steric hindrance factors .

Q. What strategies optimize this compound’s stability in aqueous formulations for long-term studies?

  • Methodological Answer :

  • Test lyophilization with cryoprotectants (trehalose, sucrose) vs. nanoemulsion encapsulation (PLGA nanoparticles). Monitor degradation via accelerated stability testing (40°C/75% RH) with UPLC-MS quantification .
  • Data Table :
FormulationDegradation Rate (t₉₀)Key Degradant
Lyophilized12 months3-keto isomer
Nanoemulsion18 monthsNone detected

Q. How can computational models enhance the design of this compound derivatives with reduced hepatotoxicity?

  • Methodological Answer :

  • Apply QSAR models (e.g., Random Forest, MOE) to predict CYP3A4 inhibition. Validate with in vitro hepatocyte assays (LDH release, ATP content) .
  • Use molecular dynamics simulations (AMBER) to assess metabolite interactions with hepatic transporters (OATP1B1) .

Ethical and Reproducibility Considerations

Q. What ethical frameworks govern this compound studies involving animal models of endocrine disruption?

  • Methodological Answer :

  • Follow ARRIVE 2.0 guidelines for in vivo studies: justify sample size (power analysis), minimize distress via humane endpoints, and disclose conflicts of interest .
  • Archive raw data (e.g., ELISA plates, histopathology slides) in FAIR-compliant repositories (Figshare, Zenodo) with DOI-based citations .

Data Management and Reporting

Q. How should researchers document anomalous spectral data in this compound characterization?

  • Methodological Answer :

  • Report unexpected peaks (e.g., δ 2.15 in ¹³C NMR) as supplementary files with annotated interpretations. Use DEPT-135 and HSQC to distinguish artifacts from true signals .
  • Disclose instrument calibration logs (e.g., Shimadzu vs. Bruker variability) in metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5alpha-Gonane
Reactant of Route 2
5alpha-Gonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.